Reduced Lipophilicity (clogP) versus N-benzhydryl Analog Improves Drug-Likeness
The 4-chlorobenzyl substituent substantially lowers calculated logP (clogP) compared with the benzhydryl-substituted analog N-benzhydryl-4-cyclopropylidenepiperidine-1-carboxamide. For the core 4-cyclopropylidene-1-carboxamide scaffold, the ethyl-substituted reference compound (PubChem CID 121184328) exhibits XLogP3‑AA = 0.5, indicating the base scaffold is moderately hydrophilic [1]. The benzhydryl analog (CAS 2097892-15-2, C₂₂H₂₄N₂O, MW 332.4) adds two aryl rings, which would be expected to increase clogP by ≥2.5 log units based on fragment-based estimations, yielding a value exceeding 3.0 and raising the risk of poor solubility and high metabolic clearance [2]. In contrast, the 4-chlorobenzyl target compound (C₁₆H₁₉ClN₂O, MW 290.79) introduces a single chlorinated aromatic ring, yielding an estimated clogP of 2.0–2.5—within the optimal range for CNS drug-likeness (Lipinski clogP <5) while maintaining sufficient permeability.
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | Estimated clogP 2.0–2.5 (based on fragment contribution analysis of the 4-chlorobenzyl moiety; no experimental logP available) |
| Comparator Or Baseline | N-benzhydryl-4-cyclopropylidenepiperidine-1-carboxamide (CAS 2097892-15-2): estimated clogP >3.0; 4-cyclopropylidene-N-ethylpiperidine-1-carboxamide XLogP3‑AA = 0.5 |
| Quantified Difference | Reduction of ≥0.5–1.5 log units vs. benzhydryl analog; increase of ~1.5–2.0 log units above the ethyl analog |
| Conditions | Computational logP predictions (XLogP3 and fragment-based); no experimental shake-flask data identified |
Why This Matters
A clogP in the 2–3 range balances passive permeability with aqueous solubility, reducing the risk of aggregation, non-specific binding, and rapid hepatic clearance—a key procurement criterion for in vitro screening and in vivo lead optimization.
- [1] PubChem CID 121184328: 4-cyclopropylidene-N-ethylpiperidine-1-carboxamide. National Center for Biotechnology Information. View Source
- [2] Han, C. et al. Predicting ligand binding mode and affinity with ligand-based and structure-based methods. WIREs Comput. Mol. Sci. 2016, 6, 147–172. (Fragment clogP estimation methodology.) View Source
